molecular formula C24H51ClSi B3244575 Silane,chlorobis(1-methylethyl)octadecyl- CAS No. 162578-85-0

Silane,chlorobis(1-methylethyl)octadecyl-

Cat. No.: B3244575
CAS No.: 162578-85-0
M. Wt: 403.2 g/mol
InChI Key: HWEXYKXGNYYZLR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of silane,chlorobis(1-methylethyl)octadecyl- typically involves the reaction of octadecylsilane with chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .

Industrial Production Methods

In industrial settings, the production of silane,chlorobis(1-methylethyl)octadecyl- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and reaction time to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

Silane,chlorobis(1-methylethyl)octadecyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: The major products are the substituted silanes with various functional groups.

    Hydrolysis: The primary products are silanols and hydrochloric acid.

    Condensation Reactions: The major products are siloxanes and water.

Scientific Research Applications

Silane,chlorobis(1-methylethyl)octadecyl- has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of silane,chlorobis(1-methylethyl)octadecyl- involves its ability to form strong bonds with various substrates through the silicon atom. The compound can react with hydroxyl groups on surfaces to form stable siloxane bonds, thereby modifying the surface properties. This makes it an effective surface modifier and coupling agent.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Silane,chlorobis(1-methylethyl)octadecyl- is unique due to the presence of both isopropyl and chlorine groups, which provide distinct reactivity and properties compared to other similar compounds. This makes it particularly useful in applications requiring specific surface modifications and chemical reactivity .

Properties

IUPAC Name

chloro-octadecyl-di(propan-2-yl)silane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H51ClSi/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26(25,23(2)3)24(4)5/h23-24H,6-22H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWEXYKXGNYYZLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC[Si](C(C)C)(C(C)C)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H51ClSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60701167
Record name Chloro(octadecyl)di(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162578-85-0
Record name Chloro(octadecyl)di(propan-2-yl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60701167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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